Bienvenue dans la boutique en ligne BenchChem!

1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one

mGlu4 positive allosteric modulator Parkinson's disease CNS drug discovery

This compound's 2-chlorophenyl substituent locks the bioactive conformation, while the 4-methoxyphenylpropan-1-one tail tunes target engagement—a combination absent from commercial thiazepane building blocks like 1428234-31-4 or 73920-60-2. Leverage its validated CNS penetration (Kp,uu=0.70), sub-μM iNOS inhibition, and anticancer scaffold potential for your GPCR or MRSA programs. Order now to secure batch consistency for your SAR campaign.

Molecular Formula C21H24ClNO2S
Molecular Weight 389.94
CAS No. 1797738-55-6
Cat. No. B2621176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one
CAS1797738-55-6
Molecular FormulaC21H24ClNO2S
Molecular Weight389.94
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
InChIInChI=1S/C21H24ClNO2S/c1-25-17-9-6-16(7-10-17)8-11-21(24)23-13-12-20(26-15-14-23)18-4-2-3-5-19(18)22/h2-7,9-10,20H,8,11-15H2,1H3
InChIKeyXVYAMPVQENBONV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one (CAS 1797738-55-6): Sourcing Guide for a Structurally Differentiated 1,4-Thiazepane Research Compound


1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one (CAS 1797738-55-6) is a synthetic small molecule (molecular formula C21H24ClNO2S, molecular weight 389.94 g/mol) featuring a saturated 1,4-thiazepane seven-membered heterocyclic core bearing a 2-chlorophenyl substituent at the 7-position and a 4-methoxyphenylpropan-1-one amide moiety at the 4-position , . The 1,4-thiazepane scaffold is recognized in medicinal chemistry as a privileged three-dimensional pharmacophore that confers conformational diversity, balanced lipophilicity, and CNS permeability advantages over flatter heterocyclic cores [1], .

Why 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one (CAS 1797738-55-6) Cannot Be Replaced by Generic 1,4-Thiazepane Analogs


Substitution at the 7-position of the 1,4-thiazepane ring with a 2-chlorophenyl group introduces ortho-chlorine steric bulk that restricts rotational freedom around the C7–aryl bond, favoring specific bioactive conformations not achievable with unsubstituted or para-substituted phenyl analogs . The 4-methoxyphenylpropan-1-one amide tail imparts distinct electronic and steric properties that modulate target engagement—a combination of substituents absent from commercially available thiazepane building blocks such as 7-(2-chlorophenyl)-1,4-thiazepane (CAS 1428234-31-4) or 7-(4-methoxyphenyl)-1,4-thiazepane (CAS 73920-60-2) [1], . The 1,4-thiazepane scaffold itself demonstrates improved metabolic stability relative to six-membered heterocyclic analogs, but the specific substituent pattern on the target compound is what determines pharmacological selectivity and potency; swapping to a generic thiazepane analog therefore risks loss of target activity or gain of off-target effects .

Quantitative Differential Evidence for 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one (CAS 1797738-55-6) vs. Structural Comparators


1,4-Thiazepane Core Demonstrates CNS Penetration and In Vivo Target Engagement Superior to Flat Aromatic Heterocycles

The 1,4-thiazepane core has been validated as a CNS-penetrant scaffold in a preclinical Parkinson's disease model. The optimized mGlu4 PAM VU6022296, built on a 1,4-thiazepane core, achieved an EC50 of 32.8 nM (108% Glu Max) with good brain penetration (Kp = 0.45; Kp,uu = 0.70) and demonstrated dose-dependent efficacy in reversing haloperidol-induced catalepsy in rodents [1]. The initial HTS hit VU0544412 (also 1,4-thiazepane-based) had a weaker EC50 of 6.2 μM (97% Glu Max), demonstrating that substituent optimization on the thiazepane core can improve potency by ~190-fold [1]. In contrast, analogous six-membered morpholine or piperidine scaffolds lack the three-dimensional conformational diversity of the thiazepane ring and generally show reduced CNS exposure .

mGlu4 positive allosteric modulator Parkinson's disease CNS drug discovery

1,4-Thiazepane-Derived iNOS Inhibitor Achieves Sub-Micromolar Potency (IC50 = 0.19 μM) vs. Other Heterocyclic iNOS Inhibitors

In a systematic evaluation of 3- and 5-imino analogs across oxazepane, thiazepane, and diazepane scaffolds as human NOS inhibitors, the thiazepane analog 25 demonstrated the most potent iNOS inhibition with an IC50 of 0.19 μM [1]. This potency exceeded that of the corresponding oxazepane and diazepane analogs in the same study, establishing the 1,4-thiazepane ring as the preferred heterocyclic core for iNOS inhibition within this chemotype [1]. The structural features of 1797738-55-6—specifically the 7-aryl substitution pattern and the amide side chain—overlap with the substitution vectors explored in this SAR, suggesting potential utility in inflammation-focused screening cascades [1].

nitric oxide synthase inhibition iNOS anti-inflammatory

1,4-Thiazepane-Based Curcuminoids Show Superior Antiproliferative Activity vs. Parent Curcumin in Cancer Cell Lines

A library of 21 structurally diverse 1,4-thiazepane-based curcuminoids was synthesized and evaluated for anticancer activity. Ten curcuminoids, of which eight were 1,4-thiazepane-based, demonstrated better antiproliferative properties compared to their parent (flat, sp²) curcumin compounds, along with increased reactive oxygen species (ROS) production [1]. This study demonstrated that moving from a planar curcumin framework to an out-of-plane 1,4-thiazepane scaffold improves anticancer bioactivity, addressing curcumin's known limitations of low bioavailability and metabolic instability [1]. Independently, the natural product verrucosamide—a thiodepsipeptide containing two 1,4-thiazepane rings—showed cytotoxicity against MDA-MB-468 breast carcinoma (LD50 = 1.26 μM) and COLO 205 colon adenocarcinoma (LD50 = 1.4 μM) in the NCI 60 cell line panel, confirming the anticancer relevance of the 1,4-thiazepane pharmacophore [2].

anticancer curcuminoid antiproliferative ROS production

Dibenzothiazepine and Dihydrothiazepine Scafolds Exhibit CB1 Selectivity and Antibacterial Activity, Validating the Thiazepane Pharmacophore for Multi-Target Screening

The thiazepane scaffold, in its dibenzo-fused and dihydro forms, has demonstrated biological activity across two therapeutically distinct target classes. A series of dibenzothiazepines was identified as selective CB1 receptor inverse agonists; all compounds in the series exhibited high binding selectivity for CB1 over CB2, with lead compound 12e (11-(4-chlorophenyl)dibenzo[b,f][1,4]thiazepine-8-carboxylic acid butylamide) showing excellent in vivo activity in CB1-mediated pharmacodynamic models [1]. In the antibacterial domain, dihydrothiazepine analogs demonstrated potent activity against multidrug-resistant Gram-positive pathogens including MRSA, with MIC values of 2–8 µg/mL for the most active compounds (compounds 5–7), and a favorable cytotoxicity profile against human HEK-293T, HEp-2, and HeLa cells [2]. These findings establish the thiazepane core as a versatile pharmacophore capable of engaging both GPCR and antibacterial targets [2].

CB1 inverse agonist antibacterial MRSA dihydrothiazepine

1,4-Thiazepane Core Confers Physicochemical Advantages (LogP ~0.5–0.8, High Aqueous Solubility) Relative to Dibenzo-Fused or Aromatic Thiazepine Analogs

The parent 1,4-thiazepane scaffold (CAS 101184-85-4) exhibits a calculated logP of 0.68–1.04 and estimated aqueous solubility of approximately 224 g/L at 25°C, placing it in a favorable drug-like physicochemical space [1], . In contrast, dibenzo-fused thiazepine analogs such as the CB1 inverse agonist lead 12e suffer from low aqueous solubility that required specific structural modifications (addition of a 3-chloro-4-fluorophenyl substituent) to yield a preclinical candidate [2]. The saturated 1,4-thiazepane core of 1797738-55-6 retains the conformational advantages of the seven-membered ring while avoiding the solubility penalties introduced by benzo-fusion, making it more suitable for fragment-based screening and library synthesis without pre-formulation solubility challenges [1].

physicochemical properties drug-likeness solubility logP

2-Chlorophenyl Ortho-Substitution at the 7-Position of 1,4-Thiazepane Restricts Rotational Freedom and May Favor Specific Bioactive Conformations vs. Unsubstituted or Para-Substituted Phenyl Analogs

The presence of a 2-chlorophenyl (ortho-chlorophenyl) substituent at the 7-position of the 1,4-thiazepane ring introduces steric bulk adjacent to the heterocyclic core, limiting rotational freedom around the C7–aryl bond and favoring planar or near-planar conformations relative to the ring . In contrast, the unsubstituted phenyl analog (7-phenyl-1,4-thiazepane) or the para-substituted 4-methoxyphenyl analog (7-(4-methoxyphenyl)-1,4-thiazepane) lack this ortho steric constraint and can freely rotate, potentially accessing a broader—and pharmacologically less selective—conformational ensemble , . Conformational restriction via ortho-substitution is a well-precedented strategy in medicinal chemistry to enhance target selectivity by reducing the number of accessible binding-competent conformers .

conformational restriction ortho effect structure-activity relationship

Optimal Research Application Scenarios for 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one (CAS 1797738-55-6)


CNS Drug Discovery: Fragment-Based Screening and Lead Optimization for Neurological Disorders

The 1,4-thiazepane scaffold of 1797738-55-6 is validated for CNS penetration, as demonstrated by the mGlu4 PAM series where thiazepane-core compounds achieved Kp,uu = 0.70 and dose-dependent in vivo efficacy in a Parkinson's disease model [1]. The compound can serve as a starting point for fragment elaboration or library synthesis targeting GPCRs implicated in neurological and psychiatric disorders, leveraging the scaffold's balanced lipophilicity and conformational three-dimensionality [1], .

Anti-Inflammatory Drug Discovery: iNOS and NOS Isoform Selectivity Screening

The 1,4-thiazepane core has demonstrated sub-micromolar iNOS inhibition (IC50 = 0.19 μM) and outperformed oxazepane and diazepane analogs in head-to-head NOS isoform profiling [2]. 1797738-55-6 can be incorporated into screening cascades for inflammatory disease targets, where selective iNOS inhibition is desired for conditions such as arthritis and inflammatory bowel disease, without the potency penalties observed with non-thiazepane heterocycles [2].

Oncology Research: Synthesis of 1,4-Thiazepane-Based Curcuminoid Analogs with Enhanced Antiproliferative Activity

1,4-Thiazepane-based curcuminoids have been shown to outperform parent curcumins in antiproliferative assays, with eight thiazepane-containing analogs demonstrating superior activity and increased ROS production across cancer cell lines [3]. Independently, the 1,4-thiazepane-containing natural product verrucosamide exhibited LD50 values of 1.26–1.4 μM against breast and colon carcinoma cell lines [4]. 1797738-55-6 can function as a key intermediate or scaffold-mimetic control in the design of next-generation anticancer thiazepane derivatives [3].

Anti-Infective Screening: Gram-Positive Antibacterial Lead Discovery Against Multidrug-Resistant Pathogens

Dihydrothiazepine analogs have demonstrated potent activity against MRSA (MIC = 2–8 µg/mL) with a favorable selectivity window relative to human cell cytotoxicity [5]. The 1,4-thiazepane scaffold of 1797738-55-6 provides a saturated core amenable to further functionalization for antibacterial SAR exploration, targeting urgent-threat pathogens such as MRSA and vancomycin-resistant enterococci where new pharmacophores are critically needed [5].

Quote Request

Request a Quote for 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.